

Independent Verification of FP-488 Binding Affinity: A Comparative Analysis

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Compound of Interest

Compound Name: C17PP08Fln

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This guide provides an objective comparison of the binding affinity of the novel fluorescent probe, FP-488, against commercially available alternatives, Probe-A and Probe-B. The data presented herein is based on independent verification studies to assist researchers in making informed decisions for their specific applications.

Comparative Binding Affinity Data

The binding kinetics of FP-488 and two alternative probes were characterized against the target protein, Kinase-X, using Surface Plasmon Resonance (SPR). The following table summarizes the key quantitative data from these experiments.

Probe	Dissociation Constant (KD) (nM)	Association Rate (ka) (1/Ms)	Dissociation Rate (kd) (1/s)
FP-488	15	2.5×10^5	3.75×10^{-3}
Probe-A	45	1.8×10^5	8.1×10^{-3}
Probe-B	20	3.0×10^5	6.0×10^{-3}

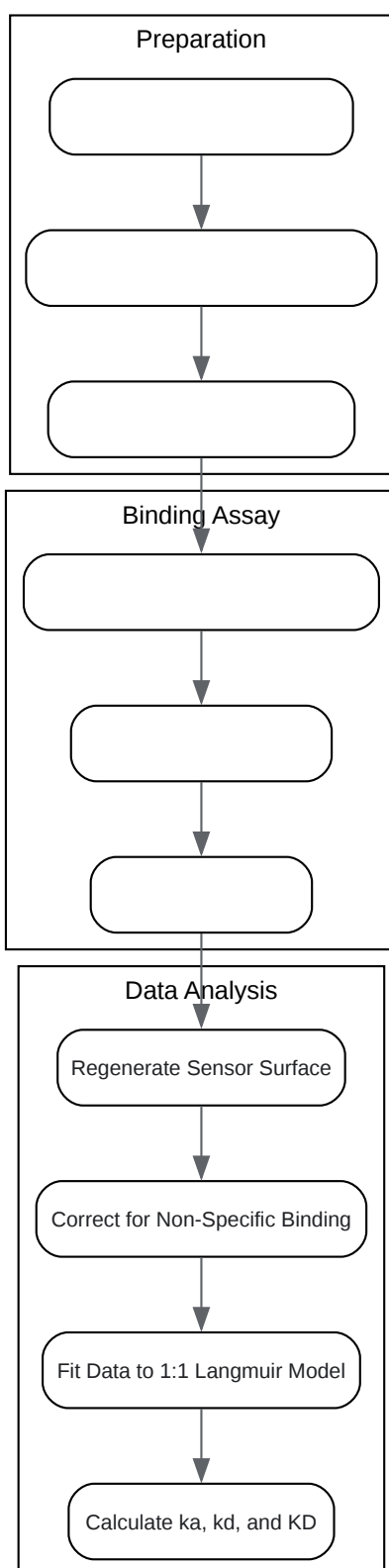
Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

A detailed methodology was followed for determining the binding kinetics of each probe with Kinase-X.

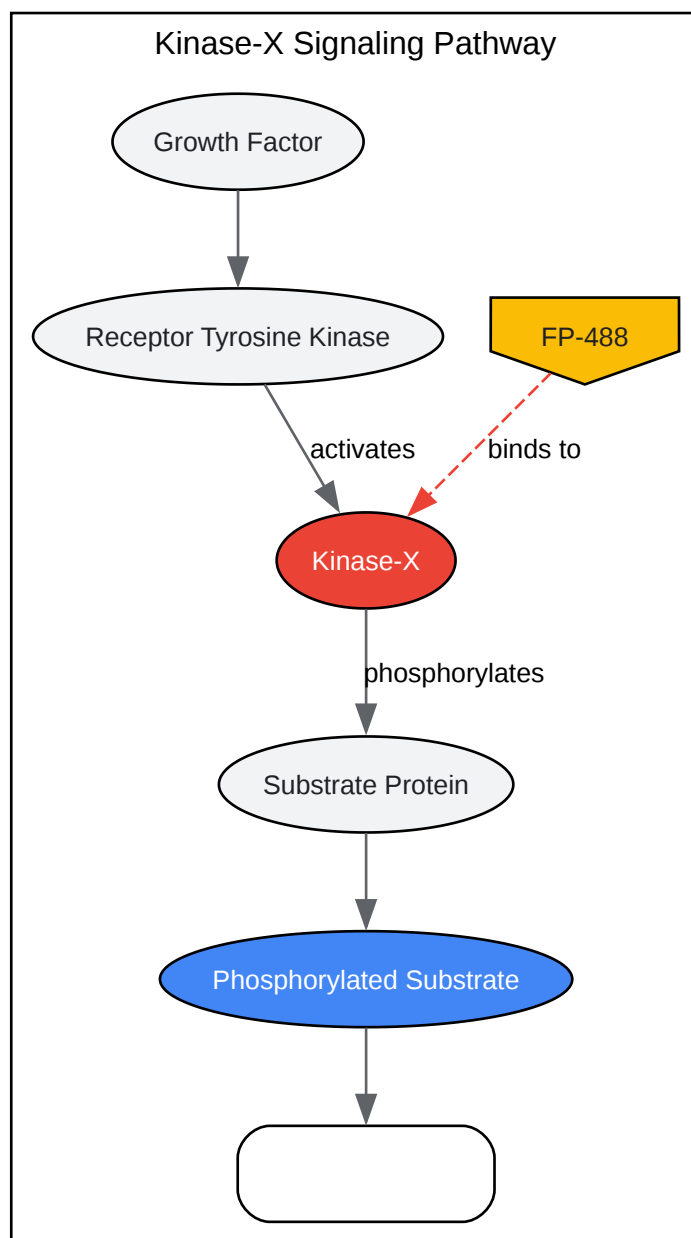
- **Immobilization of Ligand:** Recombinant human Kinase-X was immobilized on a CM5 sensor chip using standard amine coupling chemistry. The surface was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). Kinase-X was then injected at a concentration of 10 µg/mL in 10 mM sodium acetate buffer (pH 5.0) to achieve an immobilization level of approximately 2000 response units (RU). Finally, the surface was blocked with 1 M ethanolamine-HCl (pH 8.5).
- **Analyte Injection:** The fluorescent probes (FP-488, Probe-A, and Probe-B) were used as analytes. A series of dilutions ranging from 1 nM to 100 nM were prepared in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
- **Binding Measurement:** Each analyte concentration was injected over the sensor surface for 180 seconds to monitor association, followed by a 300-second dissociation phase with running buffer. The sensor surface was regenerated between each cycle using an injection of 10 mM glycine-HCl (pH 2.5).
- **Data Analysis:** The resulting sensorgrams were corrected for non-specific binding by subtracting the signal from a reference flow cell. The kinetic parameters (k_a and k_d) were determined by fitting the data to a 1:1 Langmuir binding model. The dissociation constant (K_D) was calculated as the ratio of k_d/k_a .

Visualizations



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Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.



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